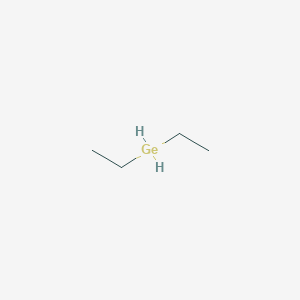

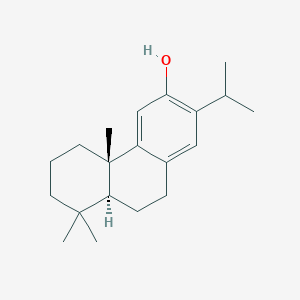

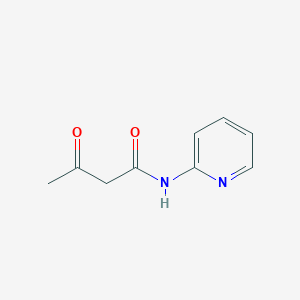

![molecular formula C13H18Cl2N2O2 B158133 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 1952-98-3](/img/structure/B158133.png)

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid, also known as CB1954, is a synthetic prodrug that was developed in the 1970s. It is used in cancer research as a tool to selectively kill cancer cells. CB1954 is a member of the nitroaromatic class of compounds, which are known for their ability to generate reactive oxygen species (ROS) that can cause DNA damage and cell death.

Mecanismo De Acción

Once 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is converted into its active form, it generates ROS that cause DNA damage and cell death. The ROS also activate the immune system, which can help to eliminate any remaining cancer cells.

Biochemical and Physiological Effects:

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid has been shown to induce cell death in a variety of cancer cell lines, including breast, prostate, and bladder cancer cells. It has also been shown to be effective in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in cancer research is its selectivity for cancer cells. This allows researchers to study the effects of ROS on cancer cells without harming healthy cells. One limitation is that not all cancer cells overexpress nitroreductase, meaning that 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid may not be effective in all types of cancer.

Direcciones Futuras

1. Developing more selective nitroreductase enzymes that can activate 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in a wider range of cancer cells.

2. Combining 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid with other cancer treatments, such as chemotherapy or immunotherapy, to increase its efficacy.

3. Developing new prodrugs that are activated by different enzymes, allowing for a wider range of cancer cell selectivity.

4. Studying the effects of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid on cancer stem cells, which are thought to be responsible for cancer recurrence.

5. Investigating the use of 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid in combination with imaging techniques, such as PET or MRI, to monitor its activation and distribution in the body.

In conclusion, 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a promising tool for cancer research due to its selectivity for cancer cells and ability to generate ROS that cause DNA damage and cell death. Further research is needed to optimize its efficacy and explore its potential in combination with other cancer treatments.

Métodos De Síntesis

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is synthesized by reacting 4-nitrobenzyl chloride with 3-amino-1-chloropropane in the presence of a base. The resulting 4-nitrobenzyl-3-amino-1-chloropropane is then reacted with bis(2-chloroethyl)amine to form 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid.

Aplicaciones Científicas De Investigación

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid is used in cancer research to selectively kill cancer cells. It is a prodrug, meaning that it is inactive until it is converted into its active form by an enzyme called nitroreductase. Nitroreductase is overexpressed in many types of cancer cells, making 3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid a promising tool for cancer treatment.

Propiedades

Número CAS |

1952-98-3 |

|---|---|

Nombre del producto |

3-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

Fórmula molecular |

C13H18Cl2N2O2 |

Peso molecular |

305.2 g/mol |

Nombre IUPAC |

3-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)12(16)9-13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |

Clave InChI |

LUZAMFFYXAEQAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

SMILES canónico |

C1=CC(=CC=C1C(CC(=O)O)N)N(CCCl)CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

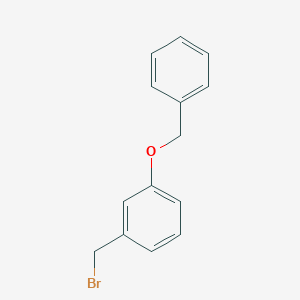

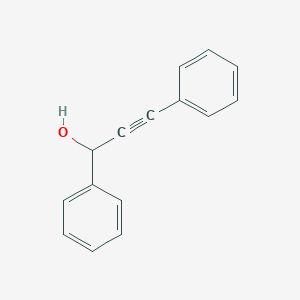

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)